5-(5-(3-TRIFLUOROMETHYL-PHENYL)-FURAN-2-YLMETHYLENE)-PYRIMIDINE-2,4,6-TRIONE
Overview
Description
5-(5-(3-TRIFLUOROMETHYL-PHENYL)-FURAN-2-YLMETHYLENE)-PYRIMIDINE-2,4,6-TRIONE is a complex organic compound characterized by the presence of a trifluoromethyl group, a furan ring, and a pyrimidine trione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(3-TRIFLUOROMETHYL-PHENYL)-FURAN-2-YLMETHYLENE)-PYRIMIDINE-2,4,6-TRIONE typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-(3-trifluoromethyl-phenyl)-furan-2-carbaldehyde and a pyrimidine-2,4,6-trione derivative under basic conditions . The reaction is often facilitated by the use of a base such as piperidine or pyridine, and the reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-(5-(3-TRIFLUOROMETHYL-PHENYL)-FURAN-2-YLMETHYLENE)-PYRIMIDINE-2,4,6-TRIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(5-(3-TRIFLUOROMETHYL-PHENYL)-FURAN-2-YLMETHYLENE)-PYRIMIDINE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(5-(3-TRIFLUOROMETHYL-PHENYL)-FURAN-2-YLMETHYLENE)-PYRIMIDINE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furan and pyrimidine rings contribute to the compound’s binding affinity to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(3-TRIFLUOROMETHYL-PHENYL)-2-FURANCARBOXALDEHYDE: Shares the trifluoromethyl and furan groups but lacks the pyrimidine trione structure.
3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOCYANATE: Contains the trifluoromethyl groups but differs in the core structure.
Uniqueness
5-(5-(3-TRIFLUOROMETHYL-PHENYL)-FURAN-2-YLMETHYLENE)-PYRIMIDINE-2,4,6-TRIONE is unique due to the combination of its trifluoromethyl, furan, and pyrimidine trione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O4/c17-16(18,19)9-3-1-2-8(6-9)12-5-4-10(25-12)7-11-13(22)20-15(24)21-14(11)23/h1-7H,(H2,20,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLHCBUWFQQBNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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